2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1227958-01-1
VCID: VC0179099
InChI: InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3
SMILES: CCCCC1=C(C(=C(N1)N)C#N)C
Molecular Formula: C10H15N3
Molecular Weight: 177.251

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile

CAS No.: 1227958-01-1

Cat. No.: VC0179099

Molecular Formula: C10H15N3

Molecular Weight: 177.251

* For research use only. Not for human or veterinary use.

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile - 1227958-01-1

Specification

CAS No. 1227958-01-1
Molecular Formula C10H15N3
Molecular Weight 177.251
IUPAC Name 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3
Standard InChI Key TXRRQGXSZLWHID-UHFFFAOYSA-N
SMILES CCCCC1=C(C(=C(N1)N)C#N)C

Introduction

Overview of the Compound

2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile is an organic compound classified as a pyrrole derivative. Pyrroles are heterocyclic aromatic compounds containing a nitrogen atom in a five-membered ring, which imparts unique chemical and biological properties. This specific compound features functional groups such as an amino group (-NH2_2), a nitrile group (-C≡N), and alkyl substituents (butyl and methyl) on the pyrrole ring.

Structural Features

The molecular structure of 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile includes:

  • Amino Group (-NH2_22): Positioned at the second carbon, contributing to its nucleophilic reactivity.

  • Nitrile Group (-C≡N): Positioned at the third carbon, providing a strong electron-withdrawing effect.

  • Alkyl Substituents:

    • A butyl group at the fifth position.

    • A methyl group at the fourth position.

These structural features influence its chemical behavior, solubility, and potential biological activity.

Synthetic Pathways

The synthesis of pyrrole derivatives like 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile generally involves:

  • Cyclization Reactions: Starting from precursors such as α,β-unsaturated nitriles or ketones.

  • Functionalization: Introduction of amino and alkyl groups to specific positions on the pyrrole ring.

The exact synthetic route for this compound is not detailed in the available literature but likely follows standard pyrrole derivatization methods.

Applications and Research Insights

Pyrrole derivatives are widely studied for their diverse applications:

  • Pharmaceutical Potential:

    • Pyrroles often exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    • The presence of an amino group and nitrile functionality suggests possible bioactivity through hydrogen bonding or interaction with biological receptors.

  • Material Science:

    • Pyrrole derivatives are precursors for conducting polymers like polypyrroles.

  • Synthetic Intermediates:

    • Used in organic synthesis for creating more complex molecules.

Although specific biological data for this compound is unavailable, similar pyrrole derivatives have demonstrated significant cytotoxicity against cancer cell lines and enzyme inhibition activity .

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